molecular formula C25H32N6O2 B3017109 2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1171010-32-4

2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B3017109
CAS No.: 1171010-32-4
M. Wt: 448.571
InChI Key: ASUPPUPVPSUFBX-UHFFFAOYSA-N
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Description

2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H32N6O2 and its molecular weight is 448.571. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Potential

  • Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of pyrimidine and pyrazole heterocyclic compounds, emphasizing microwave-assisted methods for efficient production. These compounds have been evaluated for their potential insecticidal and antibacterial activities, indicating the broader chemical interest in developing novel heterocyclic compounds for various biological applications (P. P. Deohate & Kalpana A. Palaspagar, 2020).

  • Anticancer and Anti-inflammatory Activities : Novel pyrazolopyrimidine derivatives have been synthesized and assessed for their anticancer properties, with some showing significant activity against cancer cell lines. This suggests the potential utility of similar compounds in oncological research and treatment strategies (Khaled R. A. Abdellatif et al., 2014).

  • Apoptosis Induction in Leukemia Cells : Studies on benzylthiazole derivatives, related in structural motif to the given compound, have shown apoptosis induction in human leukemia cells, highlighting the therapeutic potential of these compounds in treating leukemia and possibly other cancers (N. Finiuk et al., 2019).

Antimicrobial and Antiviral Research

  • Antimicrobial Agents : The development of pyrazolo[3,4-d]pyrimidine-based inhibitors showcases the ongoing interest in creating new antimicrobial agents against resistant bacterial strains, notably Staphylococcus aureus. This research avenue is critical in addressing the global challenge of antibiotic resistance (Amjad Ali et al., 2003).

Pharmacological Applications

  • Phosphodiesterase Inhibitors : The exploration of pyrazolo[3,4-d]pyrimidinones as selective inhibitors for phosphodiesterase, with potential applications in treating cognitive deficits associated with neurological disorders, demonstrates the compound's relevance in neuropsychiatric and neurodegenerative disease research (Peng Li et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell structure.

Mode of Action

Related compounds have been shown to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Based on the reported action of similar compounds, it can be inferred that the compound may affect the cell cycle regulation pathway by inhibiting tubulin polymerization .

Pharmacokinetics

Similar compounds have been reported to possess drug-like properties , suggesting that they may have suitable absorption and distribution characteristics, metabolic stability, and excretion profiles for therapeutic use.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar cytotoxic effects.

Properties

IUPAC Name

2-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O2/c1-17-18(2)26-25(27-24(17)33)31-20(4)22(19(3)28-31)10-11-23(32)30-14-12-29(13-15-30)16-21-8-6-5-7-9-21/h5-9H,10-16H2,1-4H3,(H,26,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUPPUPVPSUFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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